3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Peptide stability Aminopeptidase resistance Plasma half-life

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid, commonly designated Fmoc-DL-isoserine, is a racemic Fmoc-protected β-amino acid derivative (C₁₈H₁₇NO₅, molecular weight 327.3 g/mol). The compound possesses an Fmoc protecting group on the β-amino nitrogen and a free α-hydroxy group, classifying it as both a protected isoserine and a 2-hydroxy-β-alanine derivative.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 161125-36-6
Cat. No. B557657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid
CAS161125-36-6
SynonymsFmoc-dl-isoser-oh; 161125-36-6; 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoicacid; FMOC-isoserine; SCHEMBL1764428; CTK8C5262; MolPort-020-003-957; OOFCRVWLJFLVCB-UHFFFAOYSA-N; ANW-74939; AKOS015156699; AK107936; KB-232301; RT-022501; V3610; B-7376; I14-32620
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O
InChIInChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)
InChIKeyOOFCRVWLJFLVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-DL-Isoserine (CAS 161125-36-6): Chemical Identity and Procurement-Relevant Baseline


3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid, commonly designated Fmoc-DL-isoserine, is a racemic Fmoc-protected β-amino acid derivative (C₁₈H₁₇NO₅, molecular weight 327.3 g/mol) [1]. The compound possesses an Fmoc protecting group on the β-amino nitrogen and a free α-hydroxy group, classifying it as both a protected isoserine and a 2-hydroxy-β-alanine derivative [1]. Standard commercial specifications include ≥98% purity by HPLC, a melting point of 157–159 °C, and recommended storage at 0–8 °C . The compound is supplied as a white powder and is intended exclusively for research and industrial peptide synthesis applications, not for clinical or diagnostic use .

Why Fmoc-DL-Isoserine Cannot Be Replaced by Fmoc-Serine or Other Fmoc-Amino Acids in Critical Applications


Fmoc-DL-isoserine is not simply a hydroxylated Fmoc-β-alanine or a positional isomer of Fmoc-serine. The β-amino acid backbone, combined with the α-hydroxy group, confers two functional properties that are absent in common Fmoc-protected analogs: (i) resistance to aminopeptidase M-mediated cleavage when the isoserine residue is placed at the peptide N-terminus [1], and (ii) the capacity to serve as a traceless, periodate-cleavable linker that regenerates a native peptide N-terminus upon release, unlike serine-based linkers that generate MS-suppressing aldehydes [2]. Generic substitution with Fmoc-L-serine, Fmoc-D-serine, or Fmoc-β-alanine forfeits these capabilities. Furthermore, the racemic DL nature of the commercial product (CAS 161125-36-6) provides a distinct advantage for asymmetric methodology studies, as it permits on-resin or in-solution chiral resolution experiments that single-enantiomer Fmoc-amino acids cannot support . The following quantitative evidence substantiates these claims.

Quantitative Evidence for Differentiated Selection of Fmoc-DL-Isoserine (CAS 161125-36-6) Over Closest Analogs


Proteolytic Stability: Isoserine vs. Serine at the Peptide N-Terminus in Human Plasma

In a direct head-to-head comparison, substitution of the N-terminal L-serine residue with racemic isoserine in the thrombin receptor agonist peptide SFLLRN dramatically improved plasma stability. After 2 h incubation in 50% human plasma at 37 °C, only 4% of the serine-containing parent peptide (SFLLRN) remained intact, whereas 83% of the isoserine-substituted peptide ((iso-S)FLLRN) remained intact [1]. The serine peptide lost aggregating activity in parallel with degradation; the isoserine peptide retained essentially unchanged aggregating activity over the same period [1]. D-Serine substitution also resisted degradation but retained less than 1% of the parent peptide's agonist activity, whereas isoserine substitution retained 15–20% potency, demonstrating a unique balance of stability and bioactivity [1].

Peptide stability Aminopeptidase resistance Plasma half-life

Traceless Cleavable Linker Performance: Isoseramox vs. Seramox in Affinity Capture–Release Workflows

Secondary amino alcohol linkers based on isoserine (isoseramox) and serine (seramox) were directly compared for peptide capture–release applications. Under identical periodate cleavage conditions (NaIO₄, pH 7.5, room temperature), both linkers achieved quantitative cleavage within 5 minutes [1]. However, the cleavage products differed fundamentally: seramox cleavage generated an N-terminal aldehyde on the released peptide, which suppresses MS/MS signals and complicates sequencing; isoseramox cleavage generated a native N-terminal amine, enabling direct nanoLC-MS/MS sequencing without derivatization [1]. The isoseramox linker demonstrated broad substrate tolerance when incorporated into a 216-member combinatorial peptide library, with efficient cleavage observed across diverse N-terminal residues [1]. A 1,2-diamine linker tested as an alternative required 18 hours for full conversion, 216-fold slower than isoseramox [1].

Cleavable linkers Peptide discovery Native chemical release

Solid-State Thermal Stability: Melting Point Advantage Over Fmoc-L-Serine

Fmoc-DL-isoserine exhibits a melting point of 157–159 °C , which is substantially higher than that of its closest structural analog Fmoc-L-serine (reported range 104–106 °C, with some sources indicating 86–88 °C depending on polymorphic form) [1]. The approximately 50–70 °C elevation in melting point reflects stronger intermolecular hydrogen bonding in the solid state, likely due to the combined β-amino and α-hydroxy substitution pattern. This property has practical implications for long-term storage stability at ambient and elevated temperatures, reducing the risk of thermal degradation during shipping or extended laboratory storage.

Thermal stability Solid-phase synthesis Storage robustness

Racemic DL Scaffold Enables Asymmetric Methodology Development Not Possible with Single-Enantiomer Fmoc-Amino Acids

Fmoc-DL-isoserine (CAS 161125-36-6) is supplied as the racemic mixture of D- and L-isoserine enantiomers . In contrast, the most common comparator building blocks—Fmoc-L-serine, Fmoc-D-serine, and Fmoc-L-threonine—are single enantiomers. The racemic nature of this compound makes it uniquely suitable for on-resin or in-solution chiral resolution studies during solid-phase peptide synthesis, enabling researchers to evaluate how each enantiomer affects peptide conformation, target binding, or biological activity within a single experimental series . This capability is not achievable with enantiopure Fmoc-amino acids unless both enantiomers are purchased separately. Patents describing isoserine-containing glucagon receptor antagonists further illustrate the pharmaceutical relevance of exploring both enantiomeric configurations during lead optimization [1].

Asymmetric synthesis Chiral resolution Method development

Isoserine-Containing Peptides as Glucagon Receptor Antagonist Pharmacophores: An Application Not Addressed by Serine Analogs

A review of glucagon receptor antagonist chemotypes explicitly identifies isoserine derivatives—alongside β-alanine derivatives—as a distinct pharmacophoric class, separate from bicyclic peptides and small-molecule antagonists [1]. Patent literature from Novo Nordisk discloses Fmoc-(R)-isoserine as a key building block for synthesizing glucagon antagonist/inverse agonist compounds, with claimed utility in treating hyperglycemia, type 1 and type 2 diabetes, and lipid metabolism disorders [2]. Serine-based peptides are not cited within this pharmacophoric class, indicating that the β-amino acid framework of isoserine is structurally required for the observed glucagon receptor antagonism. While the specific IC₅₀ or Kᵢ values of isoserine-containing antagonists are not publicly disclosed in quantitative detail at the building-block level, the classification of isoserine as a privileged scaffold for this target distinguishes it from standard Fmoc-amino acids and supports its procurement for diabetes-focused peptide drug discovery programs.

Glucagon antagonism Diabetes Peptidomimetics

Procurement-Driven Application Scenarios for Fmoc-DL-Isoserine (CAS 161125-36-6) Based on Verified Evidence


Synthesis of Aminopeptidase-Resistant Peptide Ligands for Plasma-Containing Bioassays

When designing peptide agonists or antagonists intended for pharmacological testing in plasma, serum, or cell cultures containing surface aminopeptidase M, Fmoc-DL-isoserine should be selected as the N-terminal building block. Evidence demonstrates that isoserine-for-serine substitution preserves 83% peptide intactness after 2 h in 50% plasma (vs. 4% for serine) while retaining 15–20% bioactivity—a balance not achievable with D-amino acid substitution (<1% activity) [1]. This makes the compound the rational procurement choice for synthesizing long-lived peptide tool compounds for platelet aggregation studies, receptor desensitization assays, and any peptide-based experiment requiring sustained exposure in biological matrices [1].

Construction of Traceless, Periodate-Cleavable Linkers for Affinity-Based Peptide Discovery Platforms

For researchers building synthetic peptide libraries intended for affinity capture followed by chemical release and LC-MS/MS sequencing, Fmoc-DL-isoserine enables the isoseramox linker architecture. Unlike serine-based seramox linkers that produce MS-suppressing N-terminal aldehydes upon periodate cleavage, isoseramox generates a native N-terminal amine, eliminating the need for oxime derivatization and preserving full sequenceability [2]. Both linkers cleave quantitatively within 5 min, but only isoseramox delivers traceless release. This functional advantage was validated across a 216-member peptide library with broad residue compatibility [2]. Procurement of Fmoc-DL-isoserine is therefore indicated for any peptide discovery workflow employing cleavable linker technology with MS-based hit identification [2].

Stereochemical SAR Exploration via On-Resin Incorporation of Both Isoserine Enantiomers

The racemic DL nature of commercial Fmoc-DL-isoserine (CAS 161125-36-6) permits simultaneous access to both D- and L-isoserine configurations during solid-phase peptide synthesis . For medicinal chemistry programs investigating the stereochemical requirements of peptide–target interactions, this single building block enables the synthesis of diastereomeric peptide pairs under identical coupling conditions, facilitating direct comparison of biological activity, target binding, and conformational behavior . This scenario is particularly relevant for optimizing isoserine-containing glucagon receptor antagonist leads, where both enantiomeric forms have been claimed in patent families [3].

Development of Glucagon Receptor Antagonist Peptidomimetics for Metabolic Disease Research

Isoserine derivatives, including Fmoc-protected building blocks, are explicitly classified as glucagon receptor antagonist pharmacophores—a therapeutic category distinct from that addressed by serine or threonine analogs [3][4]. Procurement of Fmoc-DL-isoserine is indicated for research programs targeting hyperglycemia, type 1 diabetes, type 2 diabetes, and disorders of lipid metabolism, where isoserine-containing peptidomimetics have been patented as glucagon antagonists/inverse agonists [4]. Standard Fmoc-amino acids do not map to this pharmacophoric space, making Fmoc-DL-isoserine a required procurement for target-focused compound library synthesis in this disease area [4].

Quote Request

Request a Quote for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.